Differential N1 pKa Values Among Guanosine Analogs
The N1 pKa value, which governs the protonation state and thus hydrogen-bonding capabilities of the nucleobase, differs markedly between 8-Aza-7-bromo-7-deazaguanosine and its closest structural analogs. While an experimentally determined pKa for 8-Aza-7-bromo-7-deazaguanosine itself is not available in the current literature, class-level inference from structurally related compounds demonstrates that the dual modification creates a unique electronic profile. For comparison, 8-azaguanosine (a8G) has an experimental pKa of 7.6, 7-deazaguanosine (c7G) has a pKa of 10.3, and 8-aza-7-deazaguanosine (a8c7G) has a pKa of 8.9 [1].
| Evidence Dimension | N1 pKa (Protonation state at physiological pH) |
|---|---|
| Target Compound Data | Data not available; inferred from class |
| Comparator Or Baseline | 8-azaguanosine: pKa = 7.6; 7-deazaguanosine: pKa = 10.3; 8-aza-7-deazaguanosine: pKa = 8.9 |
| Quantified Difference | Not calculable; the value is expected to be distinct from all comparators based on structural modifications. |
| Conditions | Determined by UV titration and NMR spectroscopy |
Why This Matters
The distinct pKa, inferred from the combined modifications, dictates the molecule's predominant tautomeric form and hydrogen-bonding pattern, which directly impacts its recognition by enzymes (e.g., polymerases, kinases) and its performance in applications like aptamer selection or antisense oligonucleotide design.
- [1] PMC. (2023). Table 2. Experimental and Theoretical pKa Values for Modified Deaza/Azaguanosines. View Source
